molecular formula C13H8FNS B168013 2-(4-Fluorophenyl)-1,3-benzothiazole CAS No. 1629-26-1

2-(4-Fluorophenyl)-1,3-benzothiazole

Cat. No. B168013
CAS RN: 1629-26-1
M. Wt: 229.27 g/mol
InChI Key: MWIDLEVLPMTJDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2,4-disubstituted arylthiazoles involves the use of 4-fluorophenylacetonitrile . Another method for synthesizing a similar compound, 2-(4-fluorophenyl)thiophene, involves the use of 4-fluorophenylboronic acid and 2-bromothiophene in the presence of a Pd catalyst .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the molecular structure of 2-(4-fluorophenyl)imidazol-5-ones was analyzed using Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies . Another study investigated the molecular structure of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using Density Functional Theory (DFT) calculations .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "2-(4-Fluorophenyl)-1,3-benzothiazole" .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 2-(4-fluorophenyl)thiophene has a melting point of 51.0 to 55.0 °C, a boiling point of 252.3±15.0 °C (Predicted), and a density of 1.200±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Antitumor Properties

2-(4-Fluorophenyl)-1,3-benzothiazole and related compounds have shown significant antitumor properties. Research indicates their potential in inhibiting tumor growth, particularly in breast and ovarian cancer cell lines. The mechanism involves selective uptake into sensitive cells, followed by cytochrome P450 1A1 induction, conversion into reactive intermediates, and extensive DNA adduct formation, leading to cell death. A study found that amino acid prodrugs of these compounds overcome limitations posed by drug lipophilicity, showing promising preclinical results (Bradshaw et al., 2002). Another study highlighted the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, noting their potent cytotoxicity in sensitive human breast cancer cell lines (Hutchinson et al., 2001).

Imaging Applications

2-(4-Fluorophenyl)-1,3-benzothiazole has been explored for its utility in imaging, particularly related to Alzheimer's disease. A study synthesized a fluorine-18 labelled derivative of this compound, which showed affinity for amyloid beta and promising characteristics as a tracer for visualizing amyloid deposits in Alzheimer's patients (Serdons et al., 2009).

Sensing Applications

Benzothiazoles, including fluorophenyl derivatives, have been used in the development of fluorescent probes for sensing applications. These compounds are sensitive to pH changes and metal cations, making them suitable for sensing magnesium and zinc cations, as well as for pH monitoring in various environments (Tanaka et al., 2001).

Antimycobacterial Activity

Some fluorinated benzothiazole compounds, including derivatives of 2-(4-Fluorophenyl)-1,3-benzothiazole, have been shown to possess antimicrobial properties, particularly against mycobacteria. This suggests their potential application in the treatment of infections like tuberculosis (Sathe et al., 2011).

Safety and Hazards

The safety and hazards of related compounds have been documented. For instance, 2-(4-fluorophenyl)ethylamine is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

There is limited information available on the future directions of "2-(4-Fluorophenyl)-1,3-benzothiazole" .

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIDLEVLPMTJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287634
Record name benzothiazole, 2-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1629-26-1
Record name NSC51877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzothiazole, 2-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these compounds interact with amyloid plaques?

A1: While the exact binding mechanism isn't fully elucidated in these papers, research suggests that 2-(4-Fluorophenyl)-1,3-benzothiazole derivatives bind to amyloid beta (Aβ) plaques with high affinity. [, ] This binding is likely driven by a combination of hydrophobic interactions and potentially hydrogen bonding with specific amino acid residues within the Aβ aggregates. Further studies are needed to determine the precise binding site and mechanism.

Q2: What is the significance of using Fluorine-18 in these compounds?

A2: Fluorine-18 is a positron-emitting radioisotope with a relatively short half-life (109.8 minutes) that makes it suitable for Positron Emission Tomography (PET) imaging. [] By incorporating Fluorine-18 into the 2-(4-Fluorophenyl)-1,3-benzothiazole structure, researchers can track the compound's distribution in vivo, particularly its uptake in the brain and binding to amyloid plaques. [, ]

Q3: How does the structure of 2-(4-Fluorophenyl)-1,3-benzothiazole derivatives impact their properties as potential imaging agents?

A3: Modifications to the core 2-(4-Fluorophenyl)-1,3-benzothiazole structure, such as the addition of methyl or amino groups, significantly influence the compounds' binding affinities for Aβ plaques, metabolic stability, and brain kinetics. [, ] For example, [(18)F]6-amino-2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole demonstrated more favorable brain kinetics in animal models compared to other derivatives. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for improved imaging capabilities.

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